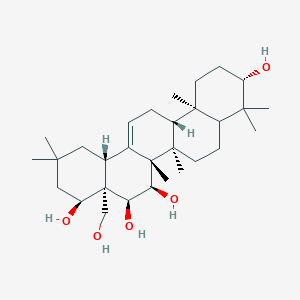
S-ethyl phenylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl phenylthiocarbamate, commonly known as EPTC, is a widely used herbicide that belongs to the thiocarbamate family. It is used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat. In Synthesis Method: EPTC is synthesized by reacting ethyl alcohol with carbon disulfide to form ethyl xanthate, which is then reacted with phenyl isothiocyanate to form EPTC. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. Scientific Research Application: EPTC has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds and is commonly used in crop production. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes. Mechanism of Action: EPTC works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is necessary for the synthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant. Biochemical and Physiological Effects: EPTC has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which are necessary for the growth and development of plants. It also disrupts the normal functioning of the cell membrane, leading to the leakage of cellular contents and ultimately the death of the plant. Advantages and Limitations for Lab Experiments: EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, it is important to note that EPTC can have adverse effects on the environment and should be used with caution. Future Directions: There are several future directions for research on EPTC. One area of research could focus on the development of new formulations of EPTC that are more environmentally friendly. Another area of research could focus on the use of EPTC in the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanisms of action of EPTC and its impact on the environment. In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, leading to the death of the plant. EPTC has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Propriétés
IUPAC Name |
S-ethyl N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPGRCJXRWBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-ethyl phenylthiocarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
